2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, incorporating both triazole and pyrimidine rings, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolopyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrimidine rings.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(aminomethyl)-2-methylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.
Thiamine Impurity I: Contains a similar pyrimidine structure with different functional groups.
PreQ1 dihydrochloride: Features a pyrrolo[2,3-d]pyrimidine core, similar in complexity to the triazolopyrimidine.
Uniqueness
2-Methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its combined triazole and pyrimidine rings, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical modifications makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
2-methyl-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c1-7-3-4-13-12(14-7)20-6-9-5-10(19)18-11(16-9)15-8(2)17-18/h3-5H,6H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGITHGCHYBEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C(=N2)N=C(N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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